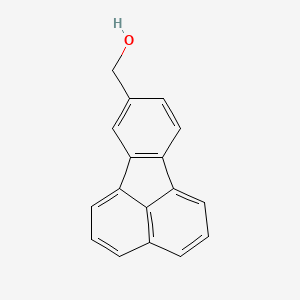

8-Fluoranthenemethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

135295-00-0 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

fluoranthen-8-ylmethanol |

InChI |

InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2 |

InChI Key |

FILGBJILVWQQMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CO |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoranthenemethanol and Its Advanced Precursors

Retrosynthetic Analysis of the 8-Fluoranthenemethanol Scaffold

A retrosynthetic analysis of this compound (I) reveals several plausible synthetic pathways. The primary disconnection severs the C-O bond of the hydroxymethyl group, leading to a synthon for an 8-fluoranthenylmethyl cation or anion, or more practically, to precursor molecules such as 8-formylfluoranthene (II) or 8-fluoranthenecarboxylic acid and its esters (III). These precursors can be obtained through functional group interconversion from other 8-substituted fluoranthenes.

Further disconnection of the fluoranthene (B47539) skeleton itself points towards two main strategies for constructing the core. One approach involves the formation of the five-membered ring from a substituted naphthalene (B1677914) derivative, such as a 1-(2-haloaryl)naphthalene. A key precursor in this route is 8-substituted-1-bromonaphthalene. Alternatively, a [4+2] cycloaddition reaction, such as a Diels-Alder reaction, can be envisioned to construct one of the six-membered rings. A common and effective strategy involves the palladium-catalyzed coupling of a 1,8-dihalonaphthalene with a suitably substituted benzene (B151609) derivative. This leads back to simple and often commercially available naphthalene and benzene starting materials.

Classical Organic Synthesis Routes Applied to Substituted Fluoranthenes

Classical synthetic methods have been employed to prepare a variety of substituted fluoranthenes, including precursors to this compound. One established route involves the use of aminofluoranthenes as starting materials. For instance, 8-aminofluoranthene (B13766100) can be converted into 8-bromofluoranthene (B1512037) via a Sandmeyer-type reaction. This bromo-derivative serves as a versatile handle for further functionalization.

The synthesis of formylfluoranthenes, key precursors to fluoranthenemethanols, has been achieved from the corresponding aminofluoranthenes. tandfonline.com This transformation can be accomplished through diazotization of the amino group followed by a reaction with a suitable formylating agent. Once 8-formylfluoranthene is obtained, a straightforward reduction of the aldehyde functionality yields this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride.

Similarly, 8-fluoranthenecarboxylic acid can be synthesized and subsequently reduced to the target alcohol. The carboxylic acid can be prepared from 8-cyanofluoranthene, which in turn can be synthesized from 8-aminofluoranthene. tandfonline.com The reduction of the carboxylic acid to the primary alcohol typically requires a more powerful reducing agent like lithium aluminum hydride.

Modern Catalytic Approaches for Selective Functionalization of Fluoranthene Systems

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Fluoranthene Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the fluoranthene skeleton. A prominent strategy involves the tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. nih.govacs.org This approach typically starts with a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene (B175167) or 1,8-dichloronaphthalene, which is coupled with an arylboronic acid. nih.govacs.org The initial intermolecular Suzuki-Miyaura coupling is followed by a palladium-catalyzed intramolecular C-H activation/arylation to form the five-membered ring of the fluoranthene core. nih.govacs.org To synthesize an 8-substituted fluoranthene, one would need to start with a correspondingly substituted arylboronic acid. For instance, coupling 1,8-diiodonaphthalene with a (2-formylphenyl)boronic acid derivative could potentially lead to a formyl-substituted fluoranthene, a direct precursor to this compound.

| Catalyst System | Starting Materials | Product | Yield (%) | Reference |

| Pd(dppf)Cl2 | 1,8-Diiodonaphthalene, Arylboronic acid | Substituted Fluoranthene | up to 78 | nih.gov |

| rGO-CuPd nanocatalyst | 1,8-Diiodonaphthalene, Arylboronic acid | Substituted Fluoranthene | up to 71 | nih.gov |

| Pd2(dba)3 | 1,8-Dichloronaphthalene, Arylboronic acid | Substituted Fluoranthene | - | acs.org |

Table 1: Examples of Palladium-Catalyzed Synthesis of Substituted Fluoranthenes.

Directed C-H Activation Strategies in Fluoranthene Synthesis

Direct C-H activation has emerged as a highly atom-economical and efficient method for the functionalization of aromatic compounds. For the synthesis of this compound precursors, C-H activation strategies can be applied to either a pre-formed fluoranthene core or to a naphthalene precursor prior to the construction of the fluoranthene skeleton.

Palladium-catalyzed C-H functionalization of naphthalene derivatives at the C8 position has been reported. researchgate.net By installing a directing group at the C1 position of naphthalene, it is possible to selectively introduce a functional group at the peri-position (C8). This functionalized naphthalene can then be used in subsequent steps to construct the fluoranthene ring system, with the C8-functional group in place for conversion to a hydroxymethyl group.

Furthermore, direct C-H functionalization of the fluoranthene scaffold itself is a developing area. While the electronic properties of fluoranthene can make regioselective functionalization challenging, specific catalytic systems are being developed to target certain positions on the PAH core. nih.govbeilstein-journals.org

Stereoselective Synthesis Considerations for Chiral Fluoranthene-Related Structures

The introduction of chirality into the fluoranthene framework is a significant challenge due to the planar nature of the aromatic system. However, stereoselectivity becomes a critical consideration when substituents on the fluoranthene core create a chiral center or an axis of chirality. For this compound itself, the molecule is achiral. However, if a substituent were introduced that rendered the molecule chiral, for example, by creating a stereocenter on a side chain attached at the 8-position, then stereoselective synthesis would be necessary.

One potential approach to introduce chirality would be through the stereoselective reduction of a prochiral ketone precursor. For instance, if an 8-acylfluoranthene were synthesized, its reduction to the corresponding alcohol could be achieved with chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., BINAL-H), or through enzymatic reduction. The synthesis of chiral fluoranthene-related structures, such as certain benzo[j]fluoranthene derivatives, has been reported, highlighting the possibility of achieving stereocontrol in this class of compounds. researchgate.net

Synthesis of Isotopically Labeled this compound for Mechanistic Elucidation

The synthesis of isotopically labeled compounds is crucial for studying reaction mechanisms, metabolic pathways, and for use as internal standards in analytical studies. This compound can be labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium-labeled this compound could be prepared by using deuterated reagents at specific steps of the synthesis. For example, the reduction of 8-formylfluoranthene with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) would introduce a deuterium atom at the benzylic position of the methanol (B129727) group. Labeling of the aromatic rings can be more challenging and may require the synthesis to start from deuterated precursors, such as deuterated naphthalene or benzene derivatives. nih.gov

Carbon-13 labeling can be achieved by introducing a ¹³C-labeled functional group. For instance, a ¹³C-labeled cyanide could be used in a Sandmeyer-type reaction to produce 8-cyano-¹³C-fluoranthene, which can then be converted to ¹³C-labeled 8-fluoranthenecarboxylic acid and subsequently reduced to ¹³C-labeled this compound. Alternatively, palladium-catalyzed carbonylation reactions using ¹³CO are a powerful method for introducing a ¹³C-labeled carbonyl group, which can then be reduced. The synthesis of ¹³C-labeled polycyclic aromatic hydrocarbons has been reported, providing established methodologies that could be adapted for this compound. nih.gov

| Isotope | Labeling Position | Precursor/Reagent | Method |

| ²H (D) | Benzylic position | 8-Formylfluoranthene / NaBD₄ or LiAlD₄ | Reduction |

| ¹³C | Methanol carbon | 8-Bromofluoranthene / ¹³CO | Palladium-catalyzed carbonylation followed by reduction |

| ¹³C | Methanol carbon | 8-Aminofluoranthene / Na¹³CN | Sandmeyer reaction followed by hydrolysis and reduction |

Table 2: Potential Strategies for Isotopic Labeling of this compound.

Advanced Spectroscopic Characterization Techniques for Elucidating 8 Fluoranthenemethanol Structure and Properties

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For 8-Fluoranthenemethanol, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the aromatic carbon-hydrogen (C-H) bonds of the fluoranthene (B47539) core, and the carbon-carbon (C-C) stretching vibrations within the aromatic rings.

Based on established group frequencies, the following table outlines the predicted FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H (-CH₂OH) | C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| C-O | C-O Stretch | 1000-1260 | Medium to Strong |

| Aromatic C-H | C-H Out-of-Plane Bending | 675-900 | Strong |

Note: The precise peak positions and intensities can be influenced by intermolecular interactions, such as hydrogen bonding involving the methanol (B129727) substituent.

Raman Spectroscopic Studies of Molecular Vibrations and Lattice Dynamics

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be dominated by the vibrations of the non-polar fluoranthene ring system. Key features would include the ring breathing modes and C-H in-plane bending vibrations, which are characteristic of the polycyclic aromatic structure. renishaw.comhoriba.com

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces. nih.govedinst.commdpi.com For a molecule like this compound, SERS could be employed to study its interaction with metallic surfaces, providing insights into its orientation and adsorption behavior. edinst.com The enhancement effect arises from both electromagnetic and chemical mechanisms, with the former often being dominant. nih.gov The selection rules for SERS can differ from those of normal Raman spectroscopy, potentially revealing vibrational modes that are otherwise weak or forbidden.

Electronic Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule, offering valuable information about its electronic structure and excited state properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be characteristic of the fluoranthene chromophore. PAHs typically exhibit multiple absorption bands in the ultraviolet and visible regions corresponding to π-π* electronic transitions. The introduction of the hydroxymethyl group (-CH₂OH) at the 8-position is likely to cause a slight shift (either a bathochromic or hypsochromic shift) in the absorption maxima compared to unsubstituted fluoranthene, due to its electronic influence on the aromatic system.

A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent would likely show strong absorptions in the UV region.

Fluorescence and Phosphorescence Spectroscopic Characterization

Fluoranthene and its derivatives are known to be fluorescent, emitting light upon relaxation from an excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum of this compound would be expected to be a near mirror image of its absorption spectrum. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry between the ground and excited states.

Phosphorescence, the emission of light from an excited triplet state (T₁) to the ground state, is another potential de-excitation pathway. ubbcluj.rotaylorfrancis.com This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. edinst.com The study of phosphorescence can provide valuable data on the energy of the triplet state, which is important in understanding the photophysical and photochemical behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. fiveable.me By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals. fiveable.meacs.org

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR spectra provide fundamental information about the types and numbers of magnetically distinct nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) and a signal for the hydroxymethyl (-CH₂OH) group. mdpi.com The aromatic protons will appear as complex multiplets due to proton-proton (H-H) spin-spin coupling. The protons on the fluoranthene core are influenced by the electron-withdrawing fluorine atom and the hydroxymethyl group, leading to shifts in their resonance frequencies compared to the parent fluoranthene molecule. nih.gov The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. fiveable.me this compound has 17 carbon atoms. The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected. acs.org The carbon of the hydroxymethyl group is expected in the δ 60-70 ppm region. The signals for quaternary carbons (those without attached protons) are typically weaker in intensity.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. researchgate.netnih.gov For this compound, a single signal is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In fluorinated PAHs, the ¹⁹F chemical shift can be influenced by the position of the fluorine on the aromatic system. nii.ac.jpresearchgate.net For instance, the ¹⁹F NMR signal for 8-(Trifluoromethyl)fluoranthene appears at δ -61.9 ppm. acs.orgnih.gov The signal for this compound will also exhibit coupling to nearby protons (H-F coupling), which can further aid in structural confirmation. nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 (Aromatic), 4.5 - 5.0 (-CH₂OH) | Complex multiplets for aromatic protons, signal for hydroxymethyl group. |

| ¹³C | 110 - 150 (Aromatic), 60 - 70 (-CH₂OH) | Large ¹JCF coupling for the carbon attached to fluorine. |

| ¹⁹F | Varies (e.g., ~ -114.5 ppm for 2-Fluorofluoranthene acs.org) | Single signal with H-F coupling. |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are crucial for unambiguously assigning the complex spectra of PAHs by revealing correlations between different nuclei. acs.orgrsc.orgsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.com In this compound, COSY would reveal the connectivity between adjacent protons in the aromatic rings, helping to trace out the spin systems within the fluoranthene core. science.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com HMBC is particularly powerful for identifying the quaternary carbons and for piecing together different fragments of the molecule. For example, it would show correlations from the methylene protons to the aromatic carbon at position 8 and adjacent carbons, confirming the position of the hydroxymethyl substituent. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. mdpi.com This is useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show through-space interactions between the methylene protons and nearby aromatic protons, further confirming the structure and providing insights into its three-dimensional arrangement. mdpi.comasm.org

| 2D NMR Experiment | Type of Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds (2-3 bonds) | Mapping the proton coupling networks within the aromatic rings. sdsu.edu |

| HSQC | ¹H-¹³C one-bond correlations | Assigning each protonated carbon by linking it to its attached proton. sdsu.edu |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirming the position of the -CH₂OH group and assigning quaternary carbons. sdsu.edu |

| NOESY | ¹H-¹H correlations through space | Confirming spatial proximity between the -CH₂OH protons and adjacent aromatic protons. mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. kobv.de For this compound, XPS would be used to analyze the core-level spectra of carbon (C 1s), oxygen (O 1s), and fluorine (F 1s).

The C 1s spectrum would be complex, with multiple components corresponding to different chemical environments:

Carbons in the aromatic rings (C-C/C-H) would have the main peak around 284.5-285.0 eV. researchgate.net

The carbon atom bonded to the oxygen of the hydroxyl group (C-O) would appear at a higher binding energy (around 286.0 eV). researchgate.net

The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) would be shifted to an even higher binding energy, potentially around 287-289 eV. researchgate.netaps.org

Aromatic carbons often show a "shake-up" satellite peak at higher binding energy due to π-π* transitions. kobv.de

The O 1s spectrum would show a primary peak corresponding to the hydroxyl group (C-O-H). The F 1s spectrum would exhibit a single peak, and its binding energy would confirm the presence of a C-F bond. acs.orgresearchgate.net The relative intensities of these peaks can be used to determine the elemental composition of the surface.

| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |

| C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286.0 | C-OH | |

| ~287-289 | C-F | |

| O 1s | ~533.0 | C-O H |

| F 1s | ~687-689 | C-F |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule through its fragmentation pattern. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. lcms.czdiva-portal.org For this compound (C₁₇H₁₁FO), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally measured value to confirm its elemental composition with high confidence. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are often used to generate the intact molecular ion with minimal fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Complex Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion of this compound), fragmenting it, and then analyzing the resulting product ions. diva-portal.orgnih.gov This provides detailed structural information.

For this compound, the molecular ion (m/z 238) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the structure. Expected fragmentation pathways for hydroxymethyl-PAHs include:

Loss of the hydroxyl radical (•OH, 17 Da) to form an ion at m/z 221.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) to form the fluoranthene radical cation at m/z 208. researchgate.net

Formation of a stable tropylium-like ion or other rearranged structures.

| Technique | Information Obtained | Expected Results for this compound (C₁₇H₁₁FO) |

| HRMS | Exact mass and elemental formula | Measurement of the molecular ion [M]⁺˙ at a high mass accuracy, confirming the formula C₁₇H₁₁FO. |

| MS/MS | Structural information from fragmentation | Precursor ion: m/z 238. Expected product ions: m/z 221 ([M-OH]⁺), m/z 208 ([M-CH₂O]⁺˙). |

X-ray Diffraction (XRD) for Crystalline Structure and Unit Cell Parameter Determination

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with monochromatic X-rays, its precise crystal structure can be determined. uol.deuhu-ciqso.es

The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between crystal lattice planes (d). carleton.edu When the X-ray beam strikes the crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, where atoms are arranged in a regular, repeating pattern, the scattered waves interfere with each other. Constructive interference occurs only at specific angles where the path difference between waves scattered from adjacent parallel planes is an integer multiple of the wavelength, resulting in a diffracted beam. carleton.edu

The positions and intensities of the diffracted spots are recorded and analyzed to generate an electron density map of the molecule. From this map, the precise coordinates of each atom (carbon, oxygen, fluorine, and hydrogen) in the this compound molecule within the crystal lattice can be determined. This allows for the accurate calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry. uol.de

A key outcome of single-crystal XRD analysis is the determination of the unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice. uol.de Its dimensions and angles define the entire crystal structure. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). uol.de

The symmetry of the crystal structure is described by its space group, which is also determined from the diffraction data. The space group provides a complete description of the symmetry operations (e.g., rotations, reflections, inversions) that can be applied to the unit cell to generate the entire crystal.

Should the crystallographic data for this compound become available, it would be presented in a table similar to the hypothetical one below. This table would summarize the key parameters defining the crystalline structure of the compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | e.g., 90 |

| β (°) | Hypothetical Value (e.g., >90) |

| γ (°) | e.g., 90 |

| Volume (ų) | Calculated from a, b, c, α, β, γ |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Calculated Value |

| R-factor | Value indicating refinement quality |

The detailed structural information obtained from XRD is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of this compound molecules in the solid state. This, in turn, influences its physical properties, including melting point, solubility, and stability.

Computational and Theoretical Investigations of 8 Fluoranthenemethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations solve the electronic Schrödinger equation to predict the electronic structure and properties of molecules. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which provide varying levels of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational expense. nih.govosti.gov It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. arxiv.org In the Kohn-Sham formulation of DFT, the complex many-electron problem is simplified to solving for a set of non-interacting orbitals in an effective potential, with the challenging many-body effects encapsulated in an approximate exchange-correlation functional. osti.gov

For 8-Fluoranthenemethanol, DFT calculations are crucial for determining its ground-state properties. A typical study would involve:

Geometry Optimization: Finding the lowest energy structure by calculating the forces on the nuclei and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Once the optimized geometry is obtained, properties like the distribution of electron density, the electrostatic potential, and the frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Predicted Value |

| Total Energy | -885.432 Hartrees |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.32 eV |

Note: The data in this table is hypothetical and serves as a realistic example of results from a DFT calculation.

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods form a systematic hierarchy, allowing for convergence towards the exact solution, albeit at a significantly higher computational cost than DFT.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While a good starting point, HF theory neglects electron correlation, the interaction between individual electrons. To achieve higher accuracy, post-Hartree-Fock methods are employed:

Møller–Plesset Perturbation Theory (MPn): Adds electron correlation by treating it as a perturbation to the HF solution. MP2 is a common level of theory. wikipedia.org

Configuration Interaction (CI): Improves upon the HF wavefunction by including contributions from excited-state determinants.

Coupled Cluster (CC) Theory: Provides a highly accurate treatment of electron correlation. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for achieving chemical accuracy (within ~1 kcal/mol of experimental values). aps.org

For this compound, these high-accuracy methods would be used to benchmark results from more approximate methods like DFT and to obtain highly reliable values for properties like atomization energies and reaction enthalpies. wikipedia.org

Understanding the behavior of this compound upon absorption of light requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. nih.govresearchgate.net It is an extension of ground-state DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of photons. researchgate.net

A TD-DFT calculation for this compound would predict:

UV-Vis Absorption Spectrum: The energies and oscillator strengths of the lowest electronic transitions, which can be used to simulate the molecule's absorption spectrum.

Nature of Excitations: Analysis of the orbitals involved in the transitions (e.g., π→π* or n→π*) provides insight into the photophysical processes.

For molecules with complex electronic structures or for studying photochemical reactions, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) may be necessary. These methods are more robust for describing situations where multiple electronic configurations are important, such as near-conical intersections on the potential energy surface.

Table 2: Predicted Low-Lying Electronic Transitions of this compound via TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.25 | 381 | 0.12 |

| S₀ → S₂ | 3.48 | 356 | 0.45 |

| S₀ → S₃ | 3.91 | 317 | 0.08 |

Note: The data in this table is hypothetical and represents typical output from a TD-DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. chemistrysteps.com MD simulations solve Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a force field.

For this compound, MD simulations can provide insights into:

Conformational Flexibility: The fluoranthene (B47539) core is rigid, but the methanol (B129727) substituent (-CH₂OH) can rotate. MD simulations can explore the rotational energy barrier around the C-C and C-O bonds of this substituent to identify the most stable conformers. libretexts.orgyoutube.com

Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules interact through various non-covalent forces. libretexts.orgharvard.edu MD simulations can model these interactions, which include:

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, leading to strong, specific interactions with neighboring molecules. github.iosavemyexams.com

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment, leading to electrostatic interactions. libretexts.org

π-π Stacking: The large aromatic fluoranthene rings can stack on top of each other, a common and significant interaction in polycyclic aromatic hydrocarbons.

Dispersion Forces (van der Waals): These ubiquitous forces arise from temporary fluctuations in electron density and are significant for large molecules. libretexts.org

Simulations can reveal how these interactions dictate the packing of molecules in a solid or the local structure in a liquid.

Mechanistic Pathway Elucidation of this compound Reactions through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. mdpi.comcecam.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products. nih.gov

Elucidating a reaction mechanism involving this compound, for example, its oxidation or substitution, would typically involve:

Locating Stationary Points: Identifying the equilibrium structures of reactants, products, and any intermediates.

Finding Transition States (TS): Locating the saddle points on the PES that connect reactants to products. The TS represents the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Reaction Path Following: Tracing the intrinsic reaction coordinate (IRC) from the transition state down to the connected reactants and products confirms the proposed pathway. The Unified Reaction Valley Approach (URVA) can provide a detailed analysis of the chemical processes occurring along this path. smu.edu

These calculations allow for the step-by-step visualization of bond breaking and forming, providing a molecular-level understanding that is often inaccessible to experiment alone. nih.govrsc.org

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can predict various spectroscopic signatures, which is invaluable for identifying unknown compounds or interpreting complex experimental spectra. nsf.gov

NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. By calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values after appropriate scaling. nih.gov

Infrared (IR) Spectroscopy: Calculating the second derivatives of the energy with respect to nuclear positions yields the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the peaks in an IR spectrum. Analysis of the atomic motions for each vibrational mode helps in assigning the peaks to specific functional groups (e.g., O-H stretch, C-H bend, C-F stretch).

UV-Vis Spectroscopy: As discussed in section 4.1.3, TD-DFT calculations provide the electronic transition energies and intensities that constitute a UV-Vis spectrum.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 125.8 ppm | Aromatic C-H |

| ¹H NMR | Chemical Shift (δ) | 7.95 ppm | Aromatic Proton |

| ¹H NMR | Chemical Shift (δ) | 4.88 ppm | Methylene (B1212753) (-CH₂) |

| ¹⁹F NMR | Chemical Shift (δ) | -115.3 ppm | C-F |

| IR | Vibrational Frequency | 3450 cm⁻¹ | O-H Stretch |

| IR | Vibrational Frequency | 1150 cm⁻¹ | C-F Stretch |

| UV-Vis | λ_max | 356 nm | π→π* Transition |

Note: The data in this table is hypothetical and intended to illustrate the types of predictions possible through computational spectroscopy.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches in Non-Biological Contexts

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide valuable methodologies for predicting the physicochemical properties and environmental fate of chemical compounds based on their molecular structure. In the context of this compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene, these computational approaches are instrumental in estimating its behavior in various non-biological systems without the need for extensive experimental testing. QSAR models establish a mathematical correlation between the structural or property descriptors of a set of compounds and their observed activity or property. insilico.eu For PAHs and their derivatives, QSAR has been applied to predict a range of non-biological endpoints, including photo-induced toxicity, environmental partitioning, and degradation rates. researchgate.netresearchgate.net

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized into electronic, steric, topological, and thermodynamic parameters. For a compound like this compound, these descriptors would be calculated and used as independent variables in a regression model to predict a specific non-biological property.

Molecular Descriptors for this compound

A hypothetical QSAR study of this compound and related PAH alcohols would involve the calculation of various molecular descriptors. These descriptors are essential for building a predictive model. The selection of descriptors is a critical step and often includes those that have been shown to be relevant for predicting the properties of PAHs. insilico.eu

| Descriptor Class | Specific Descriptor Example | Relevance to this compound's Properties |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons and its susceptibility to oxidation. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons and its reactivity in certain chemical reactions. | |

| HOMO-LUMO Gap | A key indicator of a molecule's kinetic stability and phototoxicity. researchgate.net | |

| Dipole Moment | Influences solubility in polar solvents and intermolecular interactions. | |

| Topological | Wiener Index | A distance-based index that correlates with molecular branching and surface area. |

| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity of atoms within the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the compound's hydrophobicity and potential for bioaccumulation in lipid tissues. |

| Molar Refractivity | Relates to the molecule's volume and polarizability. | |

| Thermodynamic | Heat of Formation | Indicates the thermodynamic stability of the molecule. |

QSAR Model Development and Application

The general workflow for developing a QSAR model for a non-biological endpoint of this compound would involve:

Data Set Selection: A series of structurally related compounds (e.g., other hydroxylated PAHs) with experimentally determined values for a specific non-biological property would be compiled.

Descriptor Calculation: A variety of molecular descriptors for each compound in the series, including this compound, would be calculated using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to develop a mathematical equation relating the descriptors to the property of interest.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical techniques like cross-validation and by using an external set of compounds not used in the model development. nih.gov

Illustrative Research Findings from Related Compounds

While specific QSAR models for this compound in non-biological contexts are not extensively documented in public literature, studies on related fluoranthene derivatives provide insights into the electronic properties that would be crucial for such models. For instance, computational studies on fluoranthene derivatives with different functional groups have been conducted to understand their photophysical and electrochemical properties. rsc.orgresearchgate.net These studies often utilize Density Functional Theory (DFT) to calculate key electronic descriptors.

The introduction of a hydroxymethyl group (-CH₂OH) at the 8-position of the fluoranthene core is expected to influence its electronic properties. The alcohol group can act as both a weak hydrogen bond donor and acceptor, potentially affecting intermolecular interactions and solubility. Furthermore, it can alter the electron density distribution across the aromatic system, which in turn would modify the HOMO and LUMO energy levels compared to the parent fluoranthene molecule.

Below is a table summarizing representative computational data for fluoranthene and a related hydroxylated derivative, which can serve as a proxy for understanding the potential properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Fluoranthene | -5.78 | -2.02 | 3.76 |

| Fluoranthene-based alcohol (FOH) rsc.org | -5.80 | -2.04 | 3.76 |

Note: The values for Fluoranthene are typical literature values and may vary slightly depending on the computational method. The values for FOH are from a study on a specific fluoranthene-based alcohol and are illustrative. rsc.org

These data suggest that the addition of an alcohol functionality may have a subtle effect on the electronic properties of the fluoranthene core. rsc.org In a QSAR model, even small changes in these descriptor values can be significant for accurately predicting a compound's properties. For example, the HOMO-LUMO gap is often correlated with the potential for photo-induced toxicity in PAHs, with a smaller gap sometimes indicating a higher potential for phototoxicity. researchgate.net

By leveraging cheminformatics and QSAR, it is possible to generate predictive models for the non-biological behavior of this compound, thereby facilitating its assessment for various applications and its potential environmental impact.

Chemical Reactivity and Derivatization of 8 Fluoranthenemethanol

Reactions Involving the Hydroxyl Group Functionality

The primary reaction center for many derivatization strategies of 8-Fluoranthenemethanol is the hydroxymethyl group (-CH₂OH) located at the C8 position. This benzylic alcohol functionality imparts a specific set of reactive properties, allowing for a range of transformations.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions typically proceed under standard conditions, often catalyzed by a small amount of strong acid or base. The resulting esters are valuable for modifying the physical properties of the molecule, such as solubility and crystallinity, and for introducing new functional moieties. For instance, reaction with acyl chlorides in the presence of a non-nucleophilic base like pyridine (B92270) would yield the target ester and pyridinium (B92312) hydrochloride.

Similarly, etherification can be achieved by reacting this compound with alkyl halides under basic conditions, such as in the Williamson ether synthesis. Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) generates the corresponding alkoxide, a potent nucleophile that subsequently displaces the halide from the alkylating agent. These ether derivatives can be crucial for applications in materials science where stable, bulky side-groups are desired to influence molecular packing and electronic properties.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Typical Product Structure |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Fluoranthene-8-CH₂-O-C(=O)-R |

| Esterification | Acyl Chloride (R-COCl) | Pyridine | Fluoranthene-8-CH₂-O-C(=O)-R |

The primary benzylic alcohol of this compound can be oxidized to two different stable oxidation states: the aldehyde (8-Fluoranthenecarboxaldehyde) and the carboxylic acid (8-Fluoranthenecarboxylic acid). The choice of oxidizing agent determines the final product. Milder, more selective oxidizing agents, such as pyridinium chlorochromate (PCC), will typically stop at the aldehyde stage.

Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the benzylic carbon all the way to the carboxylic acid. chemistrysteps.com This reaction requires the presence of at least one benzylic hydrogen, a condition that this compound meets. chemistrysteps.com The resulting 8-Fluoranthenecarboxylic acid is a key intermediate for further derivatization, such as the formation of amides or more complex esters.

The reduction pathway involves the conversion of these oxidized derivatives back to the alcohol. 8-Fluoranthenecarboxaldehyde can be selectively reduced to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the more stable 8-Fluoranthenecarboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution Reactions on the Fluoranthene (B47539) Core

The fluoranthene nucleus is a non-alternant polycyclic aromatic hydrocarbon, and its reactivity in electrophilic aromatic substitution (EAS) is complex. The most electron-rich and therefore most reactive positions on the unsubstituted fluoranthene ring are C3 and C8 (and their equivalents). Since the starting material is already substituted at the C8 position, the directing effects of the -CH₂OH group and the inherent reactivity of the remaining positions must be considered.

The hydroxymethyl group is a weak activating group and an ortho, para-director. However, in the fluoranthene system, the intrinsic reactivity of the ring positions often dominates. Theoretical studies and experimental results on similar systems suggest that electrophilic attack is most likely to occur at the C3, C1, and C7 positions. nih.gov For example, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of isomers, with substitution favored at the most nucleophilic sites of the phenylene ring (positions 1, 2, 3) or the naphthalene (B1677914) moiety (position 7). researchgate.net

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution on the aromatic fluoranthene core is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are absent in this compound. libretexts.org

However, the benzylic position is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). chemistrysteps.comyoutube.com The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This is typically achieved by protonation in acidic media or, more commonly, by conversion to a tosylate ester (using tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃). The resulting 8-(tosyloxymethyl)fluoranthene or 8-(halomethyl)fluoranthene is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻). Sₙ1 reactions are also possible due to the formation of a resonance-stabilized benzylic carbocation. youtube.com

Table 2: Nucleophilic Substitution at the Benzylic Position

| Substrate (activated from alcohol) | Nucleophile (Nu⁻) | Mechanism | Product |

|---|---|---|---|

| 8-(Bromomethyl)fluoranthene | Cyanide (CN⁻) | Sₙ2 | 8-(Cyanomethyl)fluoranthene |

| 8-(Tosyloxymethyl)fluoranthene | Azide (N₃⁻) | Sₙ2 | 8-(Azidomethyl)fluoranthene |

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for synthesizing complex polycyclic aromatic systems and have been used to create various fluoranthene derivatives. nih.govresearchgate.netthieme-connect.com While this compound itself may not be a typical substrate, its derivatives could participate in such reactions. For instance, the fluoranthene core could be modified to act as a dienophile. More commonly, derivatives of this compound could be synthesized where the fluoranthene moiety is appended to a diene or dienophile system, allowing it to be incorporated into larger, more complex structures via cycloaddition pathways. Research has shown the successful use of Diels-Alder reactions to construct fluoranthene systems from precursors like isobenzofurans and dienophiles. nih.govacs.org

Polymerization and Oligomerization Potentials as a Monomeric Unit

This compound possesses significant potential as a monomer for the synthesis of functional polymers and oligomers. Two primary strategies can be envisioned for its polymerization.

First, the hydroxyl group allows it to be used in step-growth polymerization. It can act as a di-functional monomer if a second reactive group is introduced onto the fluoranthene core, or it can be used as a monofunctional monomer to end-cap polymer chains or create pendant functional groups. For example, polymerization with a dicarboxylic acid would lead to the formation of polyesters incorporating the bulky, fluorescent fluoranthene unit into the polymer backbone. Such polymers are of interest for applications in organic electronics and sensors.

Second, the fluoranthene ring itself can be polymerized. The electrochemical or oxidative polymerization of fluoranthene and its derivatives is known to produce conductive polymers. mdpi.com In this scenario, this compound would be a functionalized monomer. The polymerization would proceed via coupling reactions at the reactive positions of the aromatic core (e.g., C3), leading to a conjugated polymer backbone with pendant hydroxymethyl groups. mdpi.com These pendant groups could be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or sensor capabilities. beilstein-journals.orgnih.gov

Applications of 8 Fluoranthenemethanol and Its Derivatives in Advanced Materials and Chemical Technologies

Role as a Synthetic Intermediate for Functional Organic and Inorganic Materials

8-Fluoranthenemethanol is a key building block in the synthesis of more complex functional molecules. The hydroxymethyl group provides a reactive site for a variety of chemical transformations, enabling the covalent attachment of the fluoranthene (B47539) moiety to other organic or inorganic structures. This versatility is crucial for designing materials with specific properties, as the rigid, planar, and electron-rich fluoranthene core imparts desirable characteristics such as thermal stability, fluorescence, and charge-transport capabilities.

The conversion of the hydroxymethyl group to other functional groups is a common strategy. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions to form imines, esters, or amides. Alternatively, it can be converted to a halide, providing a leaving group for nucleophilic substitution reactions. These transformations allow for the integration of the fluoranthene unit into polymers, dyes, and other functional materials.

The following table summarizes some of the key transformations of this compound and the resulting functional groups that can be utilized in the synthesis of advanced materials.

| Starting Material | Reagents and Conditions | Resulting Functional Group | Potential Applications |

| This compound | Mild oxidizing agents (e.g., PCC) | Aldehyde (-CHO) | Synthesis of Schiff bases, polymers |

| This compound | Strong oxidizing agents (e.g., KMnO4) | Carboxylic acid (-COOH) | Formation of esters, amides, attachment to surfaces |

| This compound | Thionyl chloride (SOCl2) | Chloromethyl (-CH2Cl) | Nucleophilic substitution reactions, polymer grafting |

| This compound | Acyl chloride, base | Ester (-CH2OCOR) | Modification of solubility, liquid crystal synthesis |

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Fluoranthene and its derivatives are recognized for their excellent photoluminescent properties, making them attractive candidates for use in organic light-emitting diodes (OLEDs). The rigid and planar structure of the fluoranthene core contributes to high fluorescence quantum yields and good thermal stability, which are essential for the longevity and efficiency of OLED devices.

While direct use of this compound in OLEDs is not common, its derivatives, synthesized using the hydroxymethyl group as a reactive handle, are employed as emitters or host materials. By modifying the structure of this compound, the emission color and charge-transport properties can be tuned. For example, attaching electron-donating or electron-withdrawing groups to the fluoranthene core can shift the emission wavelength, allowing for the generation of blue, green, or red light.

Derivatives of this compound can also be incorporated into the hole-transporting layer (HTL) or electron-transporting layer (ETL) of an OLED. The fluoranthene moiety's inherent charge-carrying capabilities can be enhanced through appropriate chemical modifications, facilitating the efficient injection and transport of charge carriers within the device, ultimately leading to improved performance.

Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

In the realm of solar energy conversion, fluoranthene-based compounds have shown promise as components in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The strong absorption of light in the UV-visible region and the ability to facilitate charge separation and transport are key attributes of the fluoranthene core.

This compound can serve as a precursor for the synthesis of organic dyes used as sensitizers in DSSCs. The hydroxymethyl group can be converted into an anchoring group, such as a carboxylic acid or a cyanoacrylic acid, which can then bind to the surface of a semiconductor electrode (typically TiO2). Once anchored, the fluoranthene-based dye absorbs incoming photons, injects electrons into the semiconductor, and initiates the process of electricity generation. Research has demonstrated that fluoranthene-based dyes can achieve notable power conversion efficiencies. For instance, a study on novel fluoranthene-based dyes for DSSCs reported a maximum solar-to-electricity conversion efficiency of 4.4% under simulated solar light. rsc.org

In the context of OPVs, derivatives of this compound can be utilized as donor or acceptor materials in the active layer of the solar cell. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of fluoranthene derivatives through chemical synthesis is crucial for optimizing the performance of these devices.

Precursor in the Development of Advanced Polymer Systems and Composite Membranes

The incorporation of the fluoranthene moiety into polymer backbones or as pendant groups can significantly enhance the thermal, mechanical, and photophysical properties of the resulting materials. This compound provides a convenient route for achieving this, as the hydroxymethyl group can be readily converted into a polymerizable functional group, such as a methacrylate (B99206) or a styrenic monomer.

Fluoranthene-containing polymers often exhibit high thermal stability due to the rigid aromatic structure of the fluoranthene unit. These polymers can also be highly fluorescent, making them suitable for applications in sensors, light-emitting devices, and security features. For example, a fluoranthene-modified polysiloxane has been synthesized and shown to have enhanced thermal stability and fluorescence emission compared to the fluoranthene monomer alone.

In the field of membrane science, fluoranthene-based polymers can be used to fabricate composite membranes for gas separation or filtration applications. The rigid structure of the fluoranthene units can create well-defined micropores within the polymer matrix, leading to membranes with high permeability and selectivity for specific gases or molecules.

Contributions to the Synthesis of Novel Nanosized Structures

The self-assembly of functional organic molecules is a powerful bottom-up approach for the creation of well-defined nanosized structures. Fluoranthene derivatives, with their planar aromatic surfaces, are prone to π-π stacking interactions, which can drive the formation of ordered assemblies such as nanofibers, nanorods, and vesicles.

This compound, after suitable modification, can be used to synthesize amphiphilic molecules that self-assemble in solution. For instance, attaching a long alkyl chain to the fluoranthene core via the hydroxymethyl group can create a molecule with a hydrophobic fluoranthene head and a hydrophilic tail (or vice versa), which can then form micelles or other ordered structures in appropriate solvents.

Furthermore, the fluoranthene moiety can be used to functionalize nanoparticles, imparting them with new optical and electronic properties. The hydroxymethyl group of this compound can be used to anchor the fluoranthene unit to the surface of metal or semiconductor nanoparticles. These functionalized nanoparticles can then be used in applications such as bioimaging, sensing, and catalysis.

Applications in Chemo- and Optical Sensor Development

The inherent fluorescence of the fluoranthene core makes it an excellent building block for the development of chemo- and optical sensors. The fluorescence of fluoranthene derivatives can be quenched or enhanced in the presence of specific analytes, providing a sensitive mechanism for detection.

This compound can be used as a starting material to synthesize fluorescent probes for the detection of various species, including metal ions, anions, and nitroaromatic compounds, which are often associated with explosives. The hydroxymethyl group can be modified to include a receptor unit that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence properties of the fluoranthene moiety, allowing for visual or instrumental detection. For example, fluoranthene-based fluorescent chemosensors have been developed for the detection of explosive nitroaromatics.

The following table provides examples of fluoranthene-based sensors and the analytes they are designed to detect.

| Sensor Type | Analyte | Detection Principle |

| Fluorescent Chemosensor | Nitroaromatic Compounds | Fluorescence quenching |

| Fluorescent Probe | Metal Ions | Chelation-enhanced fluorescence |

| Optical Sensor | pH | Change in fluorescence intensity or wavelength |

Role in Heterogeneous and Homogeneous Catalysis and Photocatalysis Research

In the field of catalysis, fluoranthene derivatives are being explored for their potential as photosensitizers and as ligands for metal catalysts. The ability of the fluoranthene core to absorb light and transfer energy makes it a candidate for use in photocatalytic reactions.

Derivatives of this compound can be designed to act as photocatalysts for various organic transformations. Upon absorption of light, the excited fluoranthene moiety can initiate redox reactions, leading to the formation of desired products.

Analytical Methodologies for Environmental Detection and Monitoring of 8 Fluoranthenemethanol

Chromatographic Separation Techniques for Environmental Matrices

Chromatographic techniques are central to the analysis of 8-Fluoranthenemethanol, providing the necessary separation from interfering compounds present in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of hydroxylated PAHs (OH-PAHs), including fluoranthene (B47539) derivatives. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation of isomers.

Stationary and Mobile Phases: Reversed-phase columns, particularly C18, are commonly employed for the separation of OH-PAHs. nih.govnih.gov The retention of these compounds is influenced by their hydrophobicity, with more polar compounds eluting earlier. The mobile phase typically consists of a gradient mixture of water and an organic solvent such as acetonitrile or methanol (B129727). elsevierpure.com The use of methanol-based mobile phases can be a cost-effective alternative to acetonitrile while still achieving baseline resolution of many PAHs. elsevierpure.com For complex isomer separations, phenyl-type stationary phases can offer enhanced selectivity for aromatic compounds. nih.gov

Detection Modes:

Fluorescence Detection (FLD): HPLC coupled with a fluorescence detector (HPLC-FLD) is a highly sensitive and selective method for the detection of fluorescent compounds like this compound. hplc.eusigmaaldrich.com The method's selectivity is enhanced by the ability to choose specific excitation and emission wavelengths, which minimizes interference from non-fluorescent matrix components. hplc.eu Wavelength programming can be used to optimize the detection of different PAHs and their hydroxylated metabolites as they elute from the column. thermofisher.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides a high degree of specificity and allows for the unambiguous identification and quantification of target analytes. This is particularly useful for complex environmental samples where co-elution with interfering compounds is possible.

Diode Array Detection (DAD): A Diode Array Detector (DAD) can be used in conjunction with FLD to provide additional spectral information, which aids in the identification of compounds that may not be fluorescent. nih.gov

Table 1: Typical HPLC-FLD Conditions for the Analysis of Hydroxylated Fluoranthenes

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile and water nih.gov |

| Flow Rate | 1.8 mL/min nih.gov |

| Injection Volume | 5 µL nih.gov |

| Column Temperature | 20 °C nih.gov |

| Fluorescence Detection | Wavelength-programmed excitation and emission sigmaaldrich.com |

| Example Wavelengths | Excitation: 280 nm, Emission: 462 nm (for Fluoranthene) sigmaaldrich.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of semi-volatile organic compounds. For polar analytes like this compound, a derivatization step is typically required to increase their volatility and thermal stability.

Derivatization: Silylation is a common derivatization technique where the hydroxyl group of this compound is converted to a less polar and more volatile trimethylsilyl (TMS) ether. thermofisher.com This allows for the successful separation and detection of the compound by GC-MS.

Separation and Detection: A capillary column with a non-polar or semi-polar stationary phase is used for the separation of the derivatized analytes. The mass spectrometer provides high sensitivity and selectivity, allowing for the identification of compounds based on their mass spectra and retention times.

Advanced Sample Preparation Techniques for Environmental Analysis

Effective sample preparation is crucial for the successful analysis of this compound in environmental matrices. The primary goals are to isolate the analyte from interfering substances, pre-concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of organic pollutants from aqueous samples. chromatographyonline.commdpi.com The choice of sorbent is critical and depends on the polarity of the target analyte and the nature of the sample matrix. chromatographyonline.com

For a polar compound like this compound in a water sample, a reversed-phase SPE sorbent such as C18 or a polymeric sorbent is often suitable. thermofisher.comobrnutafaza.hr The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. phenomenex.blog The optimization of wash and elution solvents is key to achieving high recovery and a clean extract. phenomenex.blog For polar analytes in non-polar matrices, normal-phase SPE with polar sorbents like silica or aminopropyl can be employed. chromatographyonline.com

Table 2: General Protocol for Reversed-Phase SPE of Hydroxylated PAHs from Water

| Step | Procedure |

| Conditioning | 1. Methanol2. Water thermofisher.com |

| Sample Loading | Aqueous sample is passed through the cartridge. |

| Washing | A mixture of water and a small percentage of organic solvent to remove polar interferences. phenomenex.blog |

| Elution | An organic solvent (e.g., methanol, acetonitrile) to desorb the analyte. thermofisher.com |

In recent years, there has been a trend towards the miniaturization of sample preparation techniques to reduce solvent consumption, analysis time, and costs, in line with the principles of green analytical chemistry. elsevierpure.commdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent (a high-density organic solvent) and a disperser solvent (a water-miscible organic solvent) into the aqueous sample. nih.govmdpi.com This creates a cloudy solution with a large surface area, facilitating the rapid transfer of the analyte into the extraction solvent. dphen1.com After centrifugation, the small volume of the extraction solvent containing the concentrated analyte is collected for analysis. nih.gov The choice of extraction and disperser solvents is crucial for achieving high extraction efficiency. mdpi.com

Other Microextraction Techniques: Other relevant techniques include single-drop microextraction (SDME), hollow-fiber liquid-phase microextraction (HF-LPME), and solid-phase microextraction (SPME). mdpi.comresearchgate.net These methods offer high enrichment factors and are compatible with both GC and HPLC analysis.

Spectroscopic Methods for Environmental Quantification and In-Situ Monitoring

Spectroscopic methods, particularly those based on fluorescence, offer a rapid and sensitive means for the detection of PAHs and their derivatives in environmental samples, with the potential for in-situ monitoring.

Fluorescence Spectroscopy: The inherent fluorescence of aromatic compounds like this compound makes fluorescence spectroscopy a valuable tool for their detection. epa.govdtic.mil In-situ fluorometers can be deployed directly in water bodies to provide real-time data on the presence of fluorescent aromatic compounds, which can be indicative of PAH contamination. epa.gov These instruments work by exciting the water with a specific wavelength of light and measuring the emitted fluorescence at a longer wavelength. epa.gov While these methods are excellent for screening and qualitative assessment, they may lack the specificity to distinguish between different PAHs and their metabolites without prior separation. researchgate.net

Fiber-Optic Fluorimetry: This technique allows for the in-situ determination of PAHs adsorbed on surfaces, such as plant leaves. researchgate.net By using fiber optic probes, the excitation light can be delivered to the sample surface and the emitted fluorescence can be collected and analyzed, providing a non-destructive method for monitoring surface contamination. researchgate.net

Fluorometric Detection in Environmental Samples

Fluorometry, or fluorescence spectroscopy, is a highly sensitive and selective analytical technique well-suited for the detection of fluorescent compounds like this compound. The fluoranthene moiety possesses a rigid, conjugated system of pi-electrons that readily absorbs ultraviolet (UV) light and re-emits it at a longer wavelength (fluorescence). The intensity of this emitted light is directly proportional to the concentration of the compound, allowing for quantitative analysis.

For environmental samples such as water or soil extracts, the analytical procedure typically involves:

Sample Extraction: The compound is first extracted from the environmental matrix using a suitable organic solvent.

Clean-up and Concentration: The extract is then purified to remove interfering substances and concentrated to increase the analyte concentration.

Fluorometric Analysis: The purified and concentrated sample is analyzed using a spectrofluorometer. The instrument is set to the optimal excitation wavelength, and the emission spectrum is recorded. The intensity of the emission peak at the characteristic wavelength is used for quantification.

The sensitivity of fluorometric detection allows for the measurement of trace amounts of PAHs and their derivatives in environmental samples.

Table 1: Typical Fluorescence Properties of Fluoranthene and Related Compounds

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Fluoranthene | 358 | 466 |

| Benzo[k]fluoranthene | ~300-400 | ~400-500 |

Note: The data for this compound is not available and is inferred based on the parent compound.

Remote Sensing and Spectroscopic Probes for Environmental Monitoring

Remote sensing techniques for the direct detection of specific organic contaminants like this compound in the environment are still largely in the research and development phase. However, some approaches hold promise for the future of environmental monitoring of PAHs and their derivatives.

Laser-Induced Fluorescence (LIF) is a remote sensing technique that has been explored for the detection of PAHs in water bodies. This method involves exciting the water surface with a laser beam of a specific wavelength and detecting the resulting fluorescence. Different classes of organic compounds, including PAHs, exhibit characteristic fluorescence signatures that can be used for their identification and quantification. While this technique provides real-time, in-situ measurements, its application for specific compounds like this compound would require the development of specific algorithms to deconvolve its fluorescence signal from that of other naturally occurring fluorescent compounds.

Spectroscopic probes offer another avenue for the detection of PAHs. These are molecules designed to exhibit a change in their spectroscopic properties (e.g., fluorescence) upon binding to a target analyte. For instance, sensor arrays constructed from fluorescent conjugated polymers have been shown to provide unique "chemical fingerprints" for different PAHs based on the inner filter effect rsc.org. Such a sensor, if designed with appropriate selectivity, could potentially be used for the detection of this compound.

Currently, the most common approach for environmental monitoring of specific PAHs involves collecting samples from the field and analyzing them in a laboratory using established chromatographic and spectroscopic methods. Geographic Information Systems (GIS) can then be used to map the spatial distribution of the contamination researchgate.net.

Environmental Fate and Transformation Studies (Abiotic and Biotic Pathways)

The environmental fate of this compound is determined by a combination of abiotic (non-biological) and biotic (biological) transformation processes. These processes dictate the persistence and potential for long-range transport of the compound in the environment.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for the transformation of PAHs in the environment. The aromatic structure of this compound allows it to absorb solar radiation, particularly in the UV-A (320–400 nm) and UV-B (290–320 nm) range pjoes.com. This absorption of light energy can lead to the excitation of the molecule to a higher energy state, making it more susceptible to chemical reactions.

The photodegradation of PAHs can proceed through two main mechanisms:

Direct Photolysis: The direct absorption of a photon by the this compound molecule leads to its chemical transformation. This can involve isomerization, oxidation, or polymerization.

Indirect Photolysis (Photosensitization): Other substances present in the environment, such as humic acids, can absorb light and transfer the energy to the this compound molecule, leading to its degradation. These photosensitizers can also generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, which can then react with and degrade the compound.

The rate of photodegradation is influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizers, and the environmental matrix (e.g., water, soil surface). The hydroxymethyl group in this compound may also influence its photodegradation pathway and rate compared to the parent fluoranthene. It could potentially be oxidized to a carboxylic acid or undergo other photochemical reactions. Studies on other PAHs have shown that photodegradation follows pseudo-first-order kinetics, with half-lives ranging from hours to days depending on the conditions atlantis-press.comnih.gov.

Table 2: Factors Influencing Photodegradation of PAHs

| Factor | Influence on Photodegradation Rate |

| Light Intensity | Increased intensity generally increases the rate. |

| pH | Can affect the rate, with some PAHs degrading faster in alkaline conditions atlantis-press.com. |

| Humic Acids | Can act as photosensitizers, enhancing the degradation rate nih.gov. |

| Initial Concentration | Higher concentrations may lead to slower relative degradation rates atlantis-press.com. |

Chemical Degradation Pathways in Aquatic and Terrestrial Systems

In addition to photodegradation, this compound can be transformed in the environment through various chemical reactions.

In aquatic systems , oxidation is a primary chemical degradation pathway. Reactive oxygen species, such as hydroxyl radicals (•OH), can be generated through photochemical processes or in the presence of certain metal ions. These radicals can attack the aromatic rings of this compound, leading to the formation of hydroxylated derivatives, quinones, and eventually ring-cleavage products. The Fenton reaction, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, is an example of a chemical oxidation process that can degrade PAHs .

In terrestrial systems , the fate of this compound is more complex due to its interaction with soil and sediment particles. Sorption to organic matter in soil can reduce its bioavailability and protect it from degradation. However, chemical oxidation can still occur at the soil-water interface.

Biotic Degradation:

Microbial degradation is a crucial pathway for the removal of PAHs from the environment. Many species of bacteria and fungi have been shown to degrade fluoranthene, utilizing it as a source of carbon and energy nih.govpjoes.commdpi.com. The initial step in the bacterial degradation of fluoranthene typically involves the action of dioxygenase enzymes, which incorporate two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. This is then further metabolized through ring fission and subsequent degradation to simpler organic acids that can enter central metabolic pathways.

Table 3: Potential Degradation Products of Fluoranthene

| Degradation Pathway | Potential Products |

| Abiotic (Photodegradation/Oxidation) | Hydroxylated fluoranthenes, Fluoranthene quinones, Ring-cleavage products (e.g., dicarboxylic acids) |